3-Amino-6-chloropyrazine-2-carbonitrile

説明

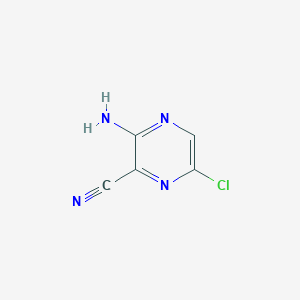

3-Amino-6-chloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5H3ClN4 and a molecular weight of 154.6 g/mol It is a pyrazine derivative, characterized by the presence of an amino group at the third position, a chlorine atom at the sixth position, and a nitrile group at the second position on the pyrazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile typically involves the chlorination of 3-amino-2-pyrazinecarbonitrile. One common method includes the use of reagents such as phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position . Another approach involves the use of N-bromosuccinimide (NBS) for the bromination of 2-aminopyrazine, followed by a palladium-catalyzed cyanation and subsequent Sandmeyer diazotization/chlorination .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

化学反応の分析

Types of Reactions

3-Amino-6-chloropyrazine-2-carbonitrile undergoes several types of chemical reactions, including:

Nucleophilic Substitution:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminopyrazine derivatives .

科学的研究の応用

Medicinal Chemistry

- Antiviral Activity : Research indicates that derivatives of 3-amino-6-chloropyrazine-2-carbonitrile exhibit antiviral properties, particularly against influenza viruses. Its structural analogs have been utilized in the synthesis of favipiravir, an antiviral medication effective against various viral infections including COVID-19 .

- Antimicrobial Properties : The compound has shown promising results in studies targeting bacterial and fungal strains. Its mechanism of action involves disrupting microbial metabolic pathways, making it a candidate for developing new antimicrobial agents.

- Cancer Research : Some studies have explored the potential of pyrazine derivatives in oncology, focusing on their ability to inhibit tumor growth through various biochemical pathways.

Agricultural Chemistry

- Pesticide Development : this compound serves as a building block for synthesizing agrochemicals, particularly pesticides that target specific pests while minimizing environmental impact.

- Herbicide Formulations : Its derivatives are being investigated for use in herbicides, contributing to the development of more selective and effective weed management solutions.

Material Science Applications

- Polymer Chemistry : This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for incorporation into polymer matrices, potentially improving thermal and mechanical characteristics.

- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials, where it may play a role in enhancing the properties of nanocomposites used in electronics and photonics.

Case Study 1: Antiviral Drug Development

A significant application of this compound is its role in developing favipiravir. Researchers synthesized this compound from 3,6-dichloropyrazine-2-carbonitrile, demonstrating its effectiveness against RNA viruses. Clinical trials have shown promising results in treating influenza and COVID-19 patients, highlighting the importance of this compound in pharmaceutical research .

Case Study 2: Agricultural Applications

In agricultural research, derivatives of this compound were tested for their efficacy as herbicides. Field trials indicated that these compounds could selectively inhibit weed growth without damaging crops, presenting a viable solution for sustainable agriculture practices.

作用機序

The mechanism of action of 3-Amino-6-chloropyrazine-2-carbonitrile is primarily based on its chemical structure, which allows it to participate in various essential reactions in synthetic chemistry. The presence of the chlorine atom and nitrile group on the pyrazine ring provides a rich electron configuration, facilitating interactions with molecular targets and pathways involved in its biological activity .

類似化合物との比較

Similar Compounds

2-Amino-6-chloropyrazine: Similar in structure but lacks the nitrile group at the second position.

3-Chloropyrazine-2-carbonitrile: Similar but lacks the amino group at the third position.

3,6-Dichloropyrazine-2-carbonitrile: Contains an additional chlorine atom at the third position.

Uniqueness

3-Amino-6-chloropyrazine-2-carbonitrile is unique due to the combination of the amino, chlorine, and nitrile groups on the pyrazine ring. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

生物活性

3-Amino-6-chloropyrazine-2-carbonitrile (C5H4ClN5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various pathogens, including Mycobacterium tuberculosis. This article compiles findings from multiple studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazine ring substituted with an amino group at the 3-position and a cyano group at the 2-position. The presence of chlorine at the 6-position enhances its lipophilicity, which is crucial for its biological activity.

Antimycobacterial Activity

Mechanism of Action

Research indicates that this compound exhibits antimycobacterial activity primarily by inhibiting enzymes critical for the synthesis of mycolic acids in the bacterial cell wall. Specifically, it targets enoyl-acyl carrier protein reductase (InhA), a key enzyme involved in fatty acid synthesis within Mycobacterium tuberculosis .

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives of this compound have been extensively studied. For instance, compounds derived from this compound demonstrated MIC values ranging from 25 µg/mL to as low as 1.56 µg/mL against Mycobacterium tuberculosis H37Rv, indicating potent antimycobacterial properties .

| Compound | Structure Features | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Chlorine substitution | 25 | M. tuberculosis |

| N-Alkyl derivatives | Varying alkyl chain lengths | 1.56 - 50 | M. tuberculosis |

| 5-Chloropyrazine-2-carboxamide | Related structure | 3.91 | PZA-resistant strains |

Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses. Its structural similarity to other antiviral agents implies potential mechanisms involving the inhibition of viral RNA polymerases. However, specific details regarding its antiviral efficacy and mechanisms are still under investigation.

Cytotoxicity Profile

The cytotoxicity of this compound has been evaluated using various cell lines, including HepG2 liver cells. The half-maximal inhibitory concentration (IC50) values indicate that while some derivatives exhibit low cytotoxicity (IC50 > 400 µM), others show higher toxicity levels (IC50 as low as 18.9 µM) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | >400 | HepG2 |

| Derivative A | 18.9 | HepG2 |

| Derivative B | 66.2 | HepG2 |

Case Studies and Research Findings

- Antimycobacterial Efficacy : A study reported that certain derivatives of this compound showed enhanced activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antimycobacterial agents .

- Structure-Activity Relationship : Investigations into the structure-activity relationship revealed that modifications in the alkyl chain length significantly affect antimicrobial potency. Compounds with longer alkyl chains generally exhibited better activity due to increased lipophilicity .

- Combination Therapies : Research is ongoing to explore the effectiveness of combining this compound with existing antimycobacterial drugs to enhance therapeutic outcomes and reduce resistance development .

特性

IUPAC Name |

3-amino-6-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSPUZDERJZNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575827 | |

| Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-50-4 | |

| Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。